molecular formula C30H22ClN3OS B11077152 (10Z)-7-(2-chlorophenyl)-10-[(2-methyl-1H-indol-3-yl)methylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

(10Z)-7-(2-chlorophenyl)-10-[(2-methyl-1H-indol-3-yl)methylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

Cat. No.: B11077152
M. Wt: 508.0 g/mol
InChI Key: BAJIYDWFSQWOHV-QQXSKIMKSA-N
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Description

(10Z)-7-(2-chlorophenyl)-10-[(2-methyl-1H-indol-3-yl)methylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a chlorophenyl group, an indole moiety, and a benzo[h][1,3]thiazolo[2,3-b]quinazolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10Z)-7-(2-chlorophenyl)-10-[(2-methyl-1H-indol-3-yl)methylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one typically involves multi-step organic reactions. The process may start with the preparation of the benzo[h][1,3]thiazolo[2,3-b]quinazolinone core, followed by the introduction of the chlorophenyl and indole groups through various coupling reactions. Common reagents and conditions used in these reactions include palladium-catalyzed cross-coupling, Friedel-Crafts acylation, and condensation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(10Z)-7-(2-chlorophenyl)-10-[(2-methyl-1H-indol-3-yl)methylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups at the chlorophenyl site.

Scientific Research Applications

Chemistry

In chemistry, (10Z)-7-(2-chlorophenyl)-10-[(2-methyl-1H-indol-3-yl)methylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound may be explored for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound may find applications in the development of new materials with unique properties. Its complex structure could impart desirable characteristics to polymers, coatings, or other advanced materials.

Mechanism of Action

The mechanism of action of (10Z)-7-(2-chlorophenyl)-10-[(2-methyl-1H-indol-3-yl)methylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (10Z)-7-(2-bromophenyl)-10-[(2-methyl-1H-indol-3-yl)methylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one
  • (10Z)-7-(2-fluorophenyl)-10-[(2-methyl-1H-indol-3-yl)methylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one

Uniqueness

The uniqueness of (10Z)-7-(2-chlorophenyl)-10-[(2-methyl-1H-indol-3-yl)methylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one lies in its specific combination of functional groups and structural features. The presence of the chlorophenyl group, indole moiety, and benzo[h][1,3]thiazolo[2,3-b]quinazolinone core distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C30H22ClN3OS

Molecular Weight

508.0 g/mol

IUPAC Name

(14Z)-11-(2-chlorophenyl)-14-[(2-methyl-1H-indol-3-yl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one

InChI

InChI=1S/C30H22ClN3OS/c1-17-23(20-10-5-7-13-25(20)32-17)16-26-29(35)34-28(21-11-4-6-12-24(21)31)22-15-14-18-8-2-3-9-19(18)27(22)33-30(34)36-26/h2-13,16,28,32H,14-15H2,1H3/b26-16-

InChI Key

BAJIYDWFSQWOHV-QQXSKIMKSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=C\3/C(=O)N4C(C5=C(C6=CC=CC=C6CC5)N=C4S3)C7=CC=CC=C7Cl

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=C3C(=O)N4C(C5=C(C6=CC=CC=C6CC5)N=C4S3)C7=CC=CC=C7Cl

Origin of Product

United States

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